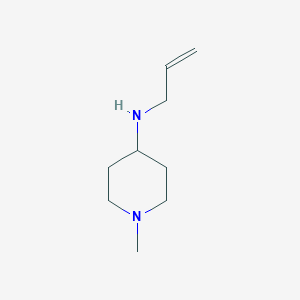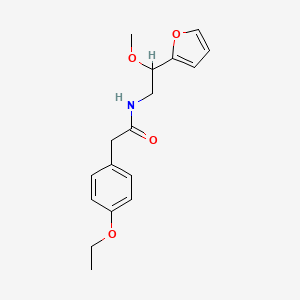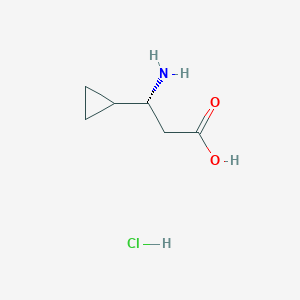
(1-Methyl(4-piperidyl))prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl(4-piperidyl))prop-2-enylamine, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPA is a derivative of piperidine and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids and Pharmaceuticals
- The compound is utilized in the synthesis of quinolizidine alkaloids, specifically in the total synthesis of (-)-lasubine II and (+/-)-myrtine, achieved by conjugate addition and intramolecular acylation of amino esters with acetylenic sulfones (Back, Hamilton, Lim, & Parvez, 2005).
Pharmacological Studies
- Investigations into the actions of propiverine metabolites on voltage-dependent L-Type Ca2+ currents and Ca2+ transients in murine urinary bladder myocytes. This research provides insights into the pharmacological actions of compounds related to (1-Methyl(4-piperidyl))prop-2-enylamine (Zhu et al., 2008).
Organometallic Chemistry
- Platinum-promoted cyclization reactions of amino olefins, including the study of regio- and stereoselectivity in the cyclization reactions of C-methyl substituted pent-4-enylamines (Ambuehl et al., 1978).
Development of Imaging Agents
- Synthesis and evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors, highlighting potential applications in imaging studies (Skaddan et al., 2000).
Antisecretory and Analgesic Agents
- Development of 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents and their potential in treating peptic ulcer disease (Scott et al., 1983).
- Synthesis and pharmacology of diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide, highlighting the potent analgesic properties of certain derivatives (van Bever, Niemegeers, & Janssen, 1974).
Neuropharmacology and Conformational Studies
- Theoretical conformational studies on dopamine antagonistic benzamide drugs, including 3-pyrrolidyl- and 4-piperidyl derivatives, which are important for understanding the interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).
Crosslinking Chemistry
- Research on catechol/primary amine mixtures as a window on crosslinking chemistry, relevant to both natural organisms and synthetic systems (Yang et al., 2016).
Wirkmechanismus
- Analgesic Activity : The compound may interact with opioid receptors due to its resemblance to fentanyl analogs. It could modulate pain perception by affecting neuronal signaling pathways .
- Muscarinic Antagonism : The piperidine ring suggests possible interactions with muscarinic receptors, which could impact bladder function or other physiological processes .
Safety and Hazards
- Toxicity : The median lethal dose (LD50) of this compound and its analogs (such as fentanyl) has been studied. Fortunately, the analogs appear to be safer than fentanyl .
- Neurotoxicity : The neurotoxic effects of these analogs are reversible by naloxone hydrochloride, suggesting opioid receptor mediation .
Zukünftige Richtungen
: Ribeiro da Silva, M. A. V., & Cabral, J. I. T. A. (2006). Thermochemistry of Some Derivatives of 2- and 4-Piperidone. Journal of Chemical Engineering Data, 51(5), 1556–1561. DOI : Anantha Kumar, B. N., Ramegowda, M., Nandaprakash, M. B., Somashekarappa, H., & Somashekar, R. (2020). Physical properties of prop-2-en-1-one based single crystals using molecular mechanics. SN Applied Sciences, 2(1097).
Eigenschaften
IUPAC Name |
1-methyl-N-prop-2-enylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-6-10-9-4-7-11(2)8-5-9/h3,9-10H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVAKYIFWLXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)


![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)





![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)


![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
